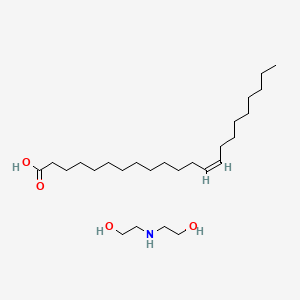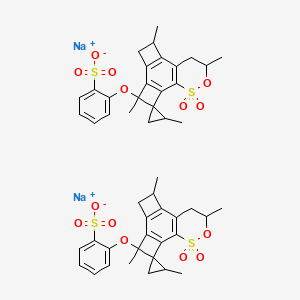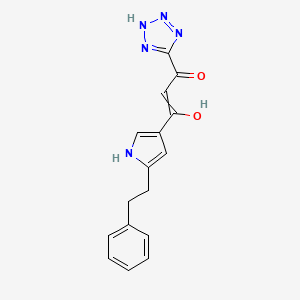
Einecs 286-127-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Einecs 286-127-4 involves the reaction of formic acid with 2,4,6-tris[(dimethylamino)methyl]phenol in a 3:1 molar ratio . The reaction typically occurs under controlled conditions to ensure the correct stoichiometry and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The final product is then purified through various techniques such as crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
Einecs 286-127-4 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions involving the replacement of functional groups are common with this compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various carboxylic acids, while reduction reactions can produce alcohols or amines.
Applications De Recherche Scientifique
Einecs 286-127-4 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: this compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of Einecs 286-127-4 involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Einecs 286-127-4 can be compared with other similar compounds, such as:
Formic acid: A simpler carboxylic acid with similar chemical properties.
2,4,6-tris[(dimethylamino)methyl]phenol: The parent compound used in the synthesis of this compound.
The uniqueness of this compound lies in its specific combination of formic acid and 2,4,6-tris[(dimethylamino)methyl]phenol, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
85187-38-8 |
|---|---|
Formule moléculaire |
C18H33N3O7 |
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
formic acid;2,4,6-tris[(dimethylamino)methyl]phenol |
InChI |
InChI=1S/C15H27N3O.3CH2O2/c1-16(2)9-12-7-13(10-17(3)4)15(19)14(8-12)11-18(5)6;3*2-1-3/h7-8,19H,9-11H2,1-6H3;3*1H,(H,2,3) |
Clé InChI |
ADWLCJZOIHORGX-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=CC(=C(C(=C1)CN(C)C)O)CN(C)C.C(=O)O.C(=O)O.C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


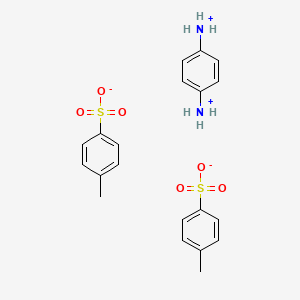

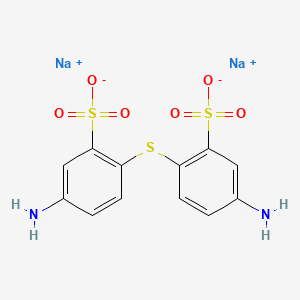


![7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B12681345.png)

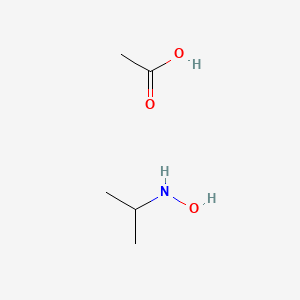
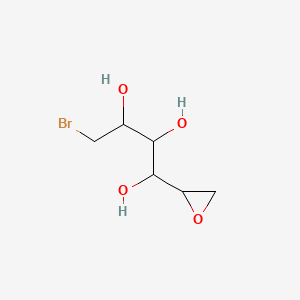
![N-[2-(bromomethyl)-3-chlorophenyl]benzamide](/img/structure/B12681375.png)

